molecular formula C16H25N3O2 B5346845 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

Cat. No. B5346845
M. Wt: 291.39 g/mol
InChI Key: QYAMJXVWUXMIQW-UHFFFAOYSA-N
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Description

8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

The compound 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one has shown potential applications in various areas of scientific research. It has been studied for its antifungal, antibacterial, and antitumor activities. Additionally, it has been found to possess anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood. However, studies have suggested that it may work by inhibiting the growth of microorganisms, inducing cell death in tumor cells, and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including fungi and bacteria. Additionally, it has been shown to induce apoptosis in tumor cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments is its potential to exhibit multiple biological activities. This makes it a valuable compound for studying various diseases and their treatments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one. One potential direction is to study its potential use in treating various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research could be done to understand the exact mechanism of action of this compound and to identify any potential side effects or toxicity. Finally, future studies could focus on developing more efficient synthesis methods for this compound to make it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various areas of scientific research. Its antifungal, antibacterial, antitumor, and anti-inflammatory properties make it a valuable compound for studying various diseases and their treatments. Further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction between 2-(1-isopropyl-1H-imidazol-2-yl) ethanol and 1,7-dichloro-4-oxaspiro[4.5]decane in the presence of sodium hydride. This reaction leads to the formation of the desired compound with a yield of 55-60%.

properties

IUPAC Name

9-[(1-propan-2-ylimidazol-2-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-13(2)19-10-8-17-14(19)12-18-9-7-16(5-3-11-21-16)6-4-15(18)20/h8,10,13H,3-7,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAMJXVWUXMIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1CN2CCC3(CCCO3)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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